molecular formula C21H22FN3O2 B2479712 4-ethoxy-1-(4-fluorophenyl)-N-(3-phenylpropyl)-1H-pyrazole-3-carboxamide CAS No. 1170992-69-4

4-ethoxy-1-(4-fluorophenyl)-N-(3-phenylpropyl)-1H-pyrazole-3-carboxamide

Cat. No.: B2479712
CAS No.: 1170992-69-4
M. Wt: 367.424
InChI Key: MSEZNHAVVLQTCK-UHFFFAOYSA-N
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Description

4-ethoxy-1-(4-fluorophenyl)-N-(3-phenylpropyl)-1H-pyrazole-3-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-1-(4-fluorophenyl)-N-(3-phenylpropyl)-1H-pyrazole-3-carboxamide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Substitution reactions:

    Amidation: The final step involves the formation of the carboxamide group by reacting the pyrazole derivative with an appropriate amine, such as 3-phenylpropylamine, under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-1-(4-fluorophenyl)-N-(3-phenylpropyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-ethoxy-1-(4-fluorophenyl)-N-(3-phenylpropyl)-1H-pyrazole-3-carboxamide would involve its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carboxamide
  • 1-(4-chlorophenyl)-3-(4-ethoxyphenyl)-1H-pyrazole-4-carboxamide

Uniqueness

4-ethoxy-1-(4-fluorophenyl)-N-(3-phenylpropyl)-1H-pyrazole-3-carboxamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other pyrazole derivatives.

Properties

IUPAC Name

4-ethoxy-1-(4-fluorophenyl)-N-(3-phenylpropyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN3O2/c1-2-27-19-15-25(18-12-10-17(22)11-13-18)24-20(19)21(26)23-14-6-9-16-7-4-3-5-8-16/h3-5,7-8,10-13,15H,2,6,9,14H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSEZNHAVVLQTCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CN(N=C1C(=O)NCCCC2=CC=CC=C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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